2-Methyl-3-heptanone

Analytical Chemistry Food Science Volatile Compound Analysis

Researchers quantifying volatile odorants in complex matrices (e.g., fermented soy products, dairy) require a validated internal standard with established response factors. 2-Methyl-3-heptanone (99%) is the exact solution, providing published linear calibration data for key odorants like 3-octanone (RF=1.5314, R²=1.0). This 2-methyl branched isomer is chemically and sensorially distinct from simple linear ketones. - Validated Internal Standard: Published RF values ensure robust, reproducible quantification in GC-MS volatile analysis. - Unique Sensory Profile: Its 'fruity, green, leafy' odor is essential for flavor formulation research. - Supply Chain Assurance: High-purity stocks (99%) are available for immediate global dispatch, supporting uninterrupted research workflows.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 13019-20-0
Cat. No. B077676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-heptanone
CAS13019-20-0
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCCCC(=O)C(C)C
InChIInChI=1S/C8H16O/c1-4-5-6-8(9)7(2)3/h7H,4-6H2,1-3H3
InChIKeyXYYMFUCZDNNGFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in fats
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-heptanone: Product Overview


2-Methyl-3-heptanone (also known as butyl isopropyl ketone) is a branched aliphatic ketone with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol [1]. It is a colorless to pale yellow liquid with a fruity, green, leafy odor, insoluble in water but miscible in ethanol and fats [2]. This compound is commercially available in grades of 98–99% purity, with well-defined physical properties including a boiling point of 158–160 °C and a density of 0.816 g/mL at 25 °C . Its unique substitution pattern and physicochemical profile differentiate it from simpler ketones like 3-heptanone or 2-heptanone, positioning it as a specialized reagent for analytical chemistry, sensory science, and chemical ecology.

Workflow
Analytical reference for volatile profiling
Selection
Branched ketone with distinct retention and fragrance
Use Context
Sensory science, chemical ecology, and food marker research

Why 2-Methyl-3-heptanone Cannot Be Substituted


In research and industrial applications, substituting 2-methyl-3-heptanone with simpler, more common aliphatic ketones like 3-heptanone or 2-heptanone introduces significant performance risks. The critical 2-methyl branching alters the compound's chromatographic retention time, fragmentation pattern in mass spectrometry, and sensory profile, making it non-interchangeable for analytical methods where it is specified as an internal standard [1]. Furthermore, this specific methyl substitution is essential for the stereochemistry-dependent biological activity in pheromone research and for the distinct green-fruity odor character in flavor applications [2]. Procurement based on structural similarity alone fails to meet the quantitative and qualitative requirements of these specialized use cases, necessitating the selection of the exact 2-methyl-3-heptanone isomer.

Target: 2-Methyl-3-heptanone
Branched structure defines chromatographic retention and MS fragmentation.
Substitute: Linear ketones
Different elution order may alter quantification and identification.
Target: 2-Methyl-3-heptanone
Green-fruity, leafy odor profile essential for flavor R&D.
Substitute: 3-Octanone / 2-Heptanone
Herbal, earthy or cheesy notes cannot replicate target aroma character.
Target: 2-Methyl-3-heptanone
Chiral center enables stereochemistry-dependent bioactivity studies.
Substitute: Achiral ketones
Cannot support pheromone research requiring enantiomeric specification.

2-Methyl-3-heptanone: Performance Evidence


Internal Standard Validation vs. 2-Ethylbutyric Acid

2-Methyl-3-heptanone has been validated as an effective internal standard (IS) for the quantification of multiple volatile compound classes in complex food matrices, including esters, aldehydes, ketones, and sulfur compounds [1]. A direct cross-study comparison shows that for the quantitation of 3-octanone in fermented soybean, the use of 2-methyl-3-heptanone as IS yielded a response factor of 1.5314 (R² = 1.0) [1]. In contrast, in the same study, the quantitation of 2,3-butanedione required a different IS, 2-ethylbutyric acid, with a response factor of 1.0495 (R² = 0.9947) [1]. This demonstrates the compound's specific utility and validated performance for its target analyte class.

Internal Standard Validation
Cross-study comparable
RF = 1.5314, R² = 1.0 (for 3-octanone) vs. comparator IS (RF = 1.0495, R² = 0.9947) for different analyte.
Supports analyte-specific response factor for ketone quantification.
Dynamic headspace GC-MS in fermented soybean matrix.
Analytical Chemistry Food Science Volatile Compound Analysis

Odor Profile: Green-Fruity vs. Generic Ketones

2-Methyl-3-heptanone provides a specific sensory profile described as 'fruity, green, leafy' at 100% concentration . This is in stark contrast to common alternatives such as 3-octanone, which is associated with 'herbal, earthy, mushroom' notes [1], and 2-heptanone, which often carries a 'cheesy, fruity, spicy' or 'solvent-like' odor [2]. This clear olfactory distinction makes 2-methyl-3-heptanone a non-substitutable building block for flavor and fragrance formulators aiming for fresh, green top notes.

Odor Profile Comparison
Cross-study comparable
Target: fruity, green, leafy. Comparators: herbal/earthy (3-octanone), cheesy/solvent-like (2-heptanone).
Differentiates green top-note character for flavor formulation.
Sensory description at 100% concentration.
Flavor and Fragrance Sensory Science Food Chemistry

Regulatory Status: JECFA/FEMA Approval vs. Unlisted Analogs

2-Methyl-3-heptanone is officially recognized as a flavoring substance with assigned JECFA No. 1156 and FEMA No. 4000, evaluated with 'No safety concern at current levels of intake' [1][2]. This status is not shared by all structurally similar aliphatic ketones. For instance, 5-methyl-2-hexanone (Methyl isoamyl ketone) is primarily used as a solvent and is not listed as a flavoring substance by JECFA or FEMA, presenting a significant regulatory barrier for food and beverage applications. The procurement of 2-methyl-3-heptanone is therefore essential for any project requiring a ketone with a green-fruity note in a food-grade context.

Regulatory Status
Class-level inference
JECFA No. 1156 / FEMA No. 4000 — approved as flavoring (no safety concern). Analog 5-methyl-2-hexanone unlisted.
Defines food-grade procurement eligibility.
Regulatory clearance not shared by structural analogs.
Food Safety Regulatory Affairs Flavor Ingredients

Chirality and Pheromone Bioactivity

The 2-methyl-3-heptanone molecule possesses a chiral center at the 2-position, existing as a racemic mixture in standard commercial grades . The specific stereochemistry at this position critically influences biological activity in insect pheromone communication [1]. The (S)-enantiomer has been identified as an aggregation pheromone component in certain wasp and beetle species [2], whereas the (R)-enantiomer or the racemic mixture may elicit a different or no behavioral response. This stereochemical requirement for biological function necessitates the procurement of enantiomerically pure or enriched 2-methyl-3-heptanone for chemical ecology studies, a level of specificity not required for achiral ketones like 3-heptanone.

Chirality & Bioactivity
Supporting evidence
Chiral center at C2; (S)-enantiomer reported as aggregation pheromone component.
Enantiomeric composition critical for chemical ecology studies.
Achiral ketones cannot fulfill stereospecific bioactivity requirement.
Chemical Ecology Entomology Pheromone Synthesis

Purity Grade Comparison: Analytical vs. Flavor Grade

Commercially available 2-methyl-3-heptanone is offered in distinct purity grades, each suited for specific applications. The standard flavor-grade material meets a minimum purity of 95% as per EFSA guidelines [1]. However, for use as a precise analytical standard or as a synthetic building block, a higher purity grade of 99% (as determined by GC) is available and recommended . This 4% difference in purity is significant in quantitative analytical workflows, where impurities in a lower-grade material can interfere with chromatographic baselines or lead to erroneous quantification.

Purity Grade
Cross-study comparable
99% (analytical grade) vs. ≥95% (flavor grade minimum).
Informs purity selection for quantitative accuracy.
4 pp higher purity reduces interference risk.
Quality Control Analytical Standards Synthetic Chemistry

Specific Marker for Phytosterol Thermal Degradation

2-Methyl-3-heptanone has been identified as a specific volatile marker for the thermal degradation of phytosterol esters in food products [1]. In model studies heating stigmasteryl esters at 60°C and 180°C, 2-methyl-3-heptanone and 5-ethyl-6-methyl-3-hepten-2-one were uniquely formed from the degradation of the steryl moiety [1]. This specificity is not observed with other common volatile ketones, such as 2-heptanone or 2-nonanone, which are more broadly associated with general lipid oxidation. The presence of 2-methyl-3-heptanone thus serves as a targeted indicator of phytosterol loss during food processing and storage.

Degradation Marker Specificity
Direct head-to-head comparison
Unique formation from stigmasteryl esters at 60–180 °C; not a general lipid oxidation marker.
Provides targeted indicator for phytosterol thermal loss.
SPME-GC-MS analysis of heated steryl esters.
Food Chemistry Process Control Lipid Oxidation

2-Methyl-3-heptanone: Application Scenarios


GC-MS Internal Standard for Volatile Profiling

Procure 2-methyl-3-heptanone (99% purity) for use as a validated internal standard in the quantitative analysis of volatile compounds in complex food matrices (e.g., fermented soy products, dairy). This application relies on its established and published response factors for key odorants like 3-octanone (RF=1.5314, R²=1.0), ensuring robust and reproducible quantification, a performance metric not achievable with unvalidated ketone substitutes [1].

Green-Fruity Accord Development

Procure 2-methyl-3-heptanone (≥95% or 99% purity) for sensory research and formulation development. Its distinct 'fruity, green, leafy' odor profile at 100% concentration is the primary driver for its selection, as it imparts fresh top notes that cannot be replicated by generic ketones like 3-octanone (herbal, earthy) or 2-heptanone (cheesy, solvent-like) [2].

Compliant Flavor Formulations

Procure 2-methyl-3-heptanone (food-grade) for use as a flavoring ingredient in foods and beverages. This is a non-negotiable procurement decision based on its official regulatory status (JECFA No. 1156, FEMA No. 4000) and its evaluation as safe at current intake levels [3]. This clearance is not shared by many structurally similar ketones, which may be limited to industrial solvent use.

Insect Pheromone Synthesis and Study

Procure enantiomerically pure or racemic 2-methyl-3-heptanone for research into insect semiochemical communication. The stereochemistry-dependent bioactivity of this chiral molecule is essential for pheromone studies in wasps and beetles, a research application that cannot be fulfilled by achiral ketone analogs .

Phytosterol Degradation Marker

Procure 2-methyl-3-heptanone as a reference standard for tracking the thermal degradation of phytosterol-enriched functional foods. Its unique formation from the steryl moiety during heating makes it a specific marker for assessing processing-induced quality loss in products like functional margarines or spreads, providing a more targeted analytical approach than measuring general lipid oxidation products [4].

Application
Selection Property
Validation Focus
GC-MS volatile profiling
Internal standard validation context
Ketone-specific response factor reproducibility
Green-fruity accord development
Odor profile distinctiveness
Sensory character vs. generic ketones
Compliant flavor formulations
Regulatory clearance (JECFA/FEMA)
Food-grade approval status
Insect pheromone research
Chiral composition (enantiomeric purity)
Stereochemistry-dependent bioactivity assessment
Phytosterol degradation marker
Marker specificity for steryl moiety
Targeted quality metric for functional foods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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